molecular formula C9H9BrO2 B1404195 2-(2-Bromo-4-methylphenyl)acetic acid CAS No. 31881-86-4

2-(2-Bromo-4-methylphenyl)acetic acid

Cat. No. B1404195
CAS RN: 31881-86-4
M. Wt: 229.07 g/mol
InChI Key: VENUNMMLXJLOCO-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 31881-86-4 . It is related to other compounds such as “2-Bromo-2-phenylacetic Acid” which can be used as an inhibitor of mammalian collagenase and elastase .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-methylphenyl)acetic acid” is represented by the linear formula C9H9BrO2 . The InChI code for this compound is 1S/C9H9BrO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “2-(2-Bromo-4-methylphenyl)acetic acid” has a molecular weight of 229.07 . It is a solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Technique: The compound 2-(3-Bromo-4-methoxyphenyl)acetic acid, closely related to 2-(2-Bromo-4-methylphenyl)acetic acid, was synthesized using regioselective bromination of 4-methoxyphenylacetic acid. This process achieved an 84% yield, demonstrating an efficient synthesis method for brominated aromatic compounds (Guzei, Gunderson, & Hill, 2010).

Chemical Properties and Reactivity

  • Comparative Study on Reactivity and Acidity: A comparative study on halogen-substituted phenylacetic acids, including bromo-substituted variants, revealed insights into their reactivity, acidity, and vibrational spectra. This analysis is crucial for understanding the chemical behavior of such compounds in various reactions (Srivastava et al., 2015).

Potential Pharmaceutical Applications

  • Biocidal Activity Screening: Bromo-substituted 4-biphenyl acetic acid amides, which are structurally related to 2-(2-Bromo-4-methylphenyl)acetic acid, have been synthesized and screened for their antibacterial and antifungal activities. This suggests a potential for pharmaceutical applications in antimicrobial drug development (Agarwal, 2017).

Applications in Organic Synthesis

  • Facilitating Organic Synthesis: Research indicates that bromo-substituted phenylacetic acids can be utilized in various organic synthesis processes, such as the construction of imidazole derivatives, which are important in medicinal chemistry (Sonyanaik et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(2-bromo-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENUNMMLXJLOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-methylphenyl)acetic acid

CAS RN

31881-86-4
Record name 2-(2-bromo-4-methylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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